6,9-Dimethoxyphenazine-1-carboxylic acid

Vue d'ensemble

Description

6,9-Dimethoxyphenazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C15H12N2O4. It belongs to the phenazine family, which is known for its diverse range of biological activities, including antimicrobial, antitumor, and photodynamic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethoxyphenazine-1-carboxylic acid typically involves the reaction of 1,4-dimethoxy-2-nitrobenzene with o-aminobenzoic acid under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

6,9-Dimethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenazine derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity:

Research indicates that phenazine derivatives, including 6,9-dimethoxyphenazine-1-carboxylic acid, exhibit significant fungicidal properties. PCA has been registered as a fungicide against rice sheath blight in China. Modifications to the carboxyl group of PCA have resulted in compounds with enhanced fungicidal activities against pathogens like Rhizoctonia solani and Fusarium graminearum .

Biocontrol Agents:

Phenazines are produced by plant growth-promoting rhizobacteria (PGPR) and play a crucial role in biological control of soil-borne pathogens. The ability of these compounds to promote plant growth while protecting against pathogens makes them valuable in sustainable agriculture .

Medical Applications

Antifungal and Antibacterial Properties:

Phenazine derivatives demonstrate broad-spectrum antifungal and antibacterial activities. For instance, phenazine-1-carboxamide (a related compound) has shown strong antagonistic effects against various fungal phytopathogens . This suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.

Osteogenic Activity:

Recent studies have highlighted the osteogenic potential of PCA. It has been shown to induce osteoblastic differentiation in mouse preosteoblast cell lines, increasing the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin . This property could be explored for developing treatments for bone-related disorders.

Adipogenic Differentiation:

PCA also influences adipocyte differentiation in mesenchymal stem cells (MSCs). Treatment with PCA resulted in significant morphological changes indicative of adipogenesis, suggesting potential applications in obesity research and metabolic disorder treatments .

Biotechnological Applications

Microbial Fuel Cells:

Phenazines serve as electron acceptors and donors in microbial fuel cells (MFCs). Their ability to facilitate electron transfer makes them suitable for enhancing the efficiency of bioenergy production .

Biosensors:

The electrochemical properties of phenazines can be harnessed for developing environmental sensors and biosensors. Their sensitivity to various environmental changes positions them as promising candidates for real-time monitoring applications .

Table 1: Summary of Biological Activities of this compound

Mécanisme D'action

The mechanism of action of 6,9-Dimethoxyphenazine-1-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. This property makes it effective in photodynamic therapy for cancer treatment .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenazine-1-carboxylic acid

- Phenazine-1,6-dicarboxylic acid

- 5,8-Dimethoxyphenazine-1-carboxylic acid

Uniqueness

6,9-Dimethoxyphenazine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups at positions 6 and 9 enhance its photosensitizing ability, making it particularly useful in photodynamic therapy .

Activité Biologique

6,9-Dimethoxyphenazine-1-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

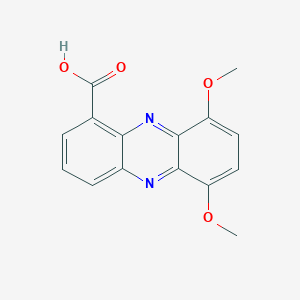

Chemical Structure and Properties

This compound is a phenazine derivative characterized by two methoxy groups at positions 6 and 9 and a carboxylic acid functional group at position 1. Its chemical structure can be represented as follows:

This structure is crucial for its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that phenazine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) in the range of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) when compared to other phenazine compounds .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates potent activity against acute myeloid leukemia (AML) cells, with effective concentrations (EC50) significantly lower than those required for normal cells. Research indicates that the compound induces apoptosis through the mitochondrial intrinsic pathway by activating caspase-3 and downregulating Bcl-2 proteins .

Table 2: Cytotoxic Activity of this compound

| Cancer Cell Line | EC50 (nM) |

|---|---|

| Acute Myeloid Leukemia (AML) | 40 |

| Acute Promyelocytic Leukemia | 50 |

| Breast Cancer (MDA-MB-231) | 458.6 |

| Lung Cancer (A549) | 488.7 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of phenazines allows them to intercalate into DNA, disrupting replication and transcription processes.

- Production of Reactive Oxygen Species (ROS) : The compound generates ROS upon reduction, leading to oxidative stress in bacterial and cancer cells.

- Inhibition of Topoisomerases : This inhibition prevents DNA unwinding necessary for replication and transcription.

- Metal Chelation : The ability to chelate metal ions may disrupt essential metal-dependent enzymatic processes within microbial cells .

Case Studies

A significant study demonstrated that phenazine derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The study highlighted that the presence of methoxy groups enhances the compound's ability to disrupt biofilms compared to non-methoxylated phenazines .

Another investigation focused on the role of this compound in inducing apoptosis in leukemia cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased sub-G1 populations indicative of apoptosis .

Propriétés

IUPAC Name |

6,9-dimethoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYUUDRITZLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587520 | |

| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103942-91-2 | |

| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.